molecular formula C24H20FNO4S B2552646 6-fluoro-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one CAS No. 895651-26-0

6-fluoro-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one

Cat. No. B2552646
CAS RN: 895651-26-0
M. Wt: 437.49
InChI Key: DBVRKKLFWOLJAM-UHFFFAOYSA-N
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Description

The compound 6-fluoro-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a derivative of quinolone, a class of compounds known for their broad range of biological activities. Quinolones are heterocyclic aromatic organic compounds that feature a quinoline backbone, which is a fused ring structure composed of a benzene ring and a pyridine ring. The specific compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the papers.

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the construction of the quinoline core followed by various functionalization reactions to introduce different substituents such as fluorine, methoxy, and tosyl groups. In the second paper, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized starting from 1,2,3,4-tetrafluoro benzene . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the tosyl and methoxybenzyl groups at the relevant positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline core, which is essential for their biological activity. The presence of a fluorine atom at the 6-position is a common feature in many biologically active quinolones, as it can significantly influence the compound's interaction with biological targets . The methoxy and tosyl groups would likely be positioned on the quinoline ring in such a way as to affect the compound's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Quinolone derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of reactive sites such as the carbonyl group and halogen atoms. The tosyl group is a good leaving group, which could facilitate nucleophilic substitution reactions at the position it occupies. The methoxy group can influence the electron density of the aromatic system, affecting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives are influenced by their functional groups. For instance, the presence of a fluorine atom can increase the compound's lipophilicity, potentially improving its ability to cross cell membranes . The methoxy group can increase the solubility of the compound in organic solvents, while the tosyl group can make the compound more susceptible to nucleophilic attacks due to its electron-withdrawing nature. The stability of these compounds in various pH conditions is also an important property, as demonstrated by the first paper, where the related compound 6-methoxy-4-quinolone showed strong fluorescence and high stability across a wide pH range .

Scientific Research Applications

Monofluoroisoquinolines in Biological Activity

  • Research on fluoroisoquinoline derivatives, including compounds similar to 6-fluoro-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one, has been conducted to examine their biological activities. These studies aim to find modifications or enhancements in activity compared to non-fluorinated analogues (Belsten & Dyke, 1968).

Synthesis of Fluorinated Heterocycles

  • The synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries, involves processes such as rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This method can be applied to create structures similar to the compound (Wu et al., 2017).

Novel Fluorophores

  • Compounds like 6-methoxy-4-quinolone, an oxidation product derived from related compounds, exhibit strong fluorescence in various pH ranges, making them useful for biomedical analysis (Hirano et al., 2004).

Antimycobacterial Activity

  • Certain fluoroquinoline derivatives have been synthesized and evaluated for antimycobacterial activities, highlighting their potential in treating infections like tuberculosis (Senthilkumar et al., 2008).

Crystal Engineering with Organic Fluorine

  • The introduction of fluorine into isoquinoline derivatives affects their crystal structures and intermolecular interactions, which is crucial for understanding the role of organic fluorine in crystal engineering (Choudhury & Row, 2006).

Development of Antitumor Agents

  • Fluorinated quinolin-4-one derivatives have been synthesized and evaluated as antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Synthesis and Antifungal Activity

  • Synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has shown promising antifungal activities, indicating potential applications in agriculture and medicine (Xu et al., 2007).

Mechanism of Action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Safety and Hazards

The safety information for Methyl 5-chloro-6-fluoro-1-(4-methoxybenzyl)-1H-indazole-4-carboxylate indicates a warning signal word . The precautionary statements include P280-P305+P351+P338 . The hazard statements are H302-H315-H319-H335 .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

6-fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-8-19(30-2)9-6-17)22-12-7-18(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVRKKLFWOLJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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